molecular formula C7H7N5O B13662873 [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol

[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13662873
M. Wt: 177.16 g/mol
InChI Key: OCHNUWSBCNZXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 4-pyrimidinecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the triazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as the conversion of the hydroxymethyl group to a methyl group using hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]carboxylic acid.

    Reduction: [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound has potential applications as a ligand in the study of enzyme mechanisms and receptor interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features are conducive to interactions with biological targets, making it a candidate for the development of antimicrobial, antiviral, and anticancer agents .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence enzymatic reactions and signal transduction pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)pyrimidine
  • 4-Pyrimidinemethanol
  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid

Uniqueness

Compared to similar compounds, [5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol stands out due to its combined pyrimidine and triazole rings, which provide a unique scaffold for chemical modifications. This dual-ring structure enhances its versatility in synthetic applications and its potential for biological activity.

Properties

IUPAC Name

(3-pyrimidin-4-yl-1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c13-3-6-10-7(12-11-6)5-1-2-8-4-9-5/h1-2,4,13H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHNUWSBCNZXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.